molecular formula C18H18N2S B11765836 3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline

3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11765836
M. Wt: 294.4 g/mol
InChI Key: HEQBQWFRGFYSHR-UHFFFAOYSA-N
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Description

3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline is a thiazole-derived aromatic amine characterized by a central thiazole ring substituted with a 3,4-dimethylphenyl group at position 4 and a methyl group at position 3. The aniline moiety is attached at position 2 of the thiazole core. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-donating methyl groups on the phenyl ring and the electron-rich aniline group may enhance π-π stacking interactions and solubility in polar solvents.

Properties

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

3-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C18H18N2S/c1-11-7-8-14(9-12(11)2)17-13(3)21-18(20-17)15-5-4-6-16(19)10-15/h4-10H,19H2,1-3H3

InChI Key

HEQBQWFRGFYSHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative in the presence of an acid catalyst. The resulting thiazole intermediate is then subjected to a Suzuki–Miyaura coupling reaction with a boronic acid derivative of 3,4-dimethylphenyl .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or chlorinating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline, differing primarily in substituents, heterocyclic cores, or functional groups.

3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline (CAS: 886496-02-2)

  • Structure : Features a nitro group at position 3 and a methyl group at position 4 on the phenyl ring attached to the thiazole core.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic system compared to the dimethylphenyl group in the target compound. This substitution likely decreases solubility in nonpolar solvents but enhances reactivity in electrophilic substitution reactions.
  • Applications : Nitro-substituted thiazoles are often intermediates in the synthesis of dyes and pharmaceuticals .

4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 5)

  • Structure : Contains a fluorophenyl-substituted pyrazole-triazole hybrid linked to a thiazole ring.
  • Key Differences: The fluorophenyl groups enhance hydrophobicity and metabolic stability compared to the dimethylphenyl group.
  • Crystallographic Data : Exhibits isostructural triclinic symmetry with two independent molecules in the asymmetric unit, suggesting robust packing interactions .

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

  • Structure : Replaces the thiazole core with a 1,2,4-oxadiazole ring and incorporates a thiophene group.
  • Key Differences :
    • The oxadiazole ring is less basic than thiazole, altering electronic distribution and reactivity.
    • Thiophene introduces sulfur-based conjugation, which may affect optical properties.
  • Physicochemical Properties : Molecular formula C₁₁H₈N₃OS, molar mass 230.27 g/mol. This compound is reported in supplier catalogs for use in organic electronics .

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)aniline

  • Structure : Features a triazole-sulfanyl group and a trifluoromethyl substituent on the aniline ring.
  • Key Differences :
    • The trifluoromethyl group significantly increases electronegativity and lipophilicity.
    • The triazole-sulfanyl linkage may enhance chelating properties for metal coordination chemistry.
  • Molecular Data: Formula C₁₀H₉F₃N₄S, molar mass 274.27 g/mol. Potential applications include agrochemicals due to its stability under acidic conditions .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Molecular Formula Notable Properties/Applications Reference
This compound Thiazole 3,4-Dimethylphenyl, methyl, aniline C₁₈H₁₇N₂S High solubility, π-π stacking N/A
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline Thiazole 4-Methyl-3-nitrophenyl, aniline C₁₆H₁₃N₃O₂S Electrophilic reactivity, dye intermediate
Compound 5 (Fluorophenyl-thiazole-pyrazole) Thiazole-Pyrazole Fluorophenyl, triazole C₂₄H₁₇F₃N₆S Crystalline stability, bioactivity
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Oxadiazole Thiophene, aniline C₁₁H₈N₃OS Organic electronics

Biological Activity

3-(4-(3,4-Dimethylphenyl)-5-methylthiazol-2-yl)aniline is an organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and an aniline group. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure and Properties

  • Molecular Formula: C18H18N2S
  • Molecular Weight: 294.4 g/mol
  • IUPAC Name: 3-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline
  • Canonical SMILES: CC1=C(C=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the aniline group. Common methods include:

  • Hantzsch Thiazole Synthesis: This involves the condensation of a β-keto ester with a thiourea derivative in the presence of an acid catalyst.
  • Suzuki–Miyaura Coupling Reaction: This method is used to couple the thiazole intermediate with a boronic acid derivative of 3,4-dimethylphenyl.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound may interact with specific molecular targets, inhibiting enzymes or binding to receptors involved in cancer progression.
  • Case Studies:
    • One study demonstrated that thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity .
    • Another research highlighted that structural modifications significantly affect anticancer activity, particularly emphasizing the importance of methyl substitutions on phenyl rings for enhancing efficacy .

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties:

  • Research Findings: A study reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria for various thiazole derivatives .
  • Mechanism: The biological activity may be attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

CompoundActivityKey Structural Features
Compound 1AnticancerMethyl groups on phenyl ring
Compound 2AntibacterialThiazole ring with electron-withdrawing groups
Compound 3AnticonvulsantSpecific substitutions enhancing bioactivity

The presence of electron-donating or withdrawing groups significantly influences the compound's interaction with biological targets .

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